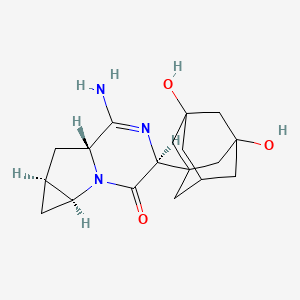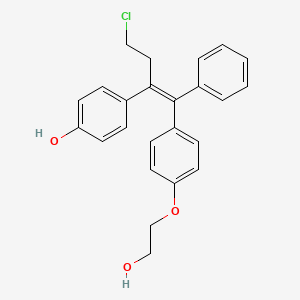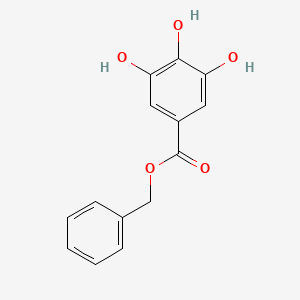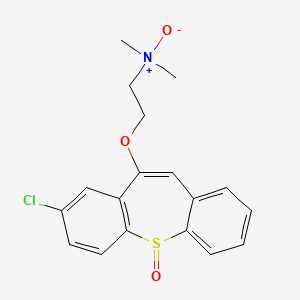![molecular formula C₂₆H₂₄FNO₅ B1144774 3'-(4-Fluorophenyl)-3,3'-dihydroxy-3-(1-methylethyl)-N,2'-diphenyl-[2,2'-bioxirane]-2-carboxamide CAS No. 887196-28-3](/img/new.no-structure.jpg)
3'-(4-Fluorophenyl)-3,3'-dihydroxy-3-(1-methylethyl)-N,2'-diphenyl-[2,2'-bioxirane]-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, hydroxyl groups, and a carboxamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide typically involves multiple steps, including the formation of the oxirane ring and the introduction of the fluorophenyl and carboxamide groups. One common method involves the reaction of 4-fluorophenyl isopropyl ketone with a suitable epoxide precursor under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt
Uniqueness
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
887196-28-3 |
|---|---|
分子式 |
C₂₆H₂₄FNO₅ |
分子量 |
449.47 |
同義語 |
Dihydroxy Diepoxide Atorvastatin Impurity; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


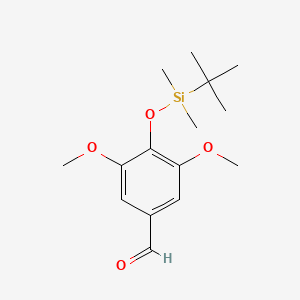
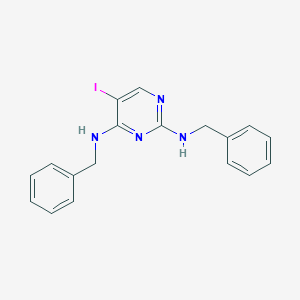
![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)
